molecular formula C12H9ClO2 B3032531 2-(2-Chlorophenoxy)phenol CAS No. 21567-19-1

2-(2-Chlorophenoxy)phenol

Cat. No. B3032531
CAS RN: 21567-19-1
M. Wt: 220.65 g/mol
InChI Key: PLXMSFGJWZAQTH-UHFFFAOYSA-N
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Description

“2-(2-Chlorophenoxy)phenol” is a small molecule that belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group . The molecular formula of “2-(2-Chlorophenoxy)phenol” is C12H9ClO2 .


Synthesis Analysis

The synthesis of phenols like “2-(2-Chlorophenoxy)phenol” can be achieved by various methods. One common method is the reduction of quinones or the replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .


Molecular Structure Analysis

The molecular structure of “2-(2-Chlorophenoxy)phenol” involves an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom . This interaction has an important effect on both the properties of the ring and of the -OH group .


Chemical Reactions Analysis

Phenols, like “2-(2-Chlorophenoxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are moderately soluble in water .

Scientific Research Applications

Quantum Chemical and Kinetic Study

A study explored the formation of the chlorophenoxy radical from 2-chlorophenol, a precursor to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F). This research developed reaction potential energy surfaces for the unimolecular decomposition of 2-chlorophenol and calculated reaction rate constants for its bimolecular reactions. This is significant for constructing kinetic models describing the formation of PCDD/F in the gas phase (Altarawneh et al., 2008).

Detection and Adsorption with Silicon-Doped Carbon Nanotubes

Research on carbon nanotubes (CNTs) for detecting chlorophenols/chlorophenoxy radicals revealed that Si-doped CNTs could be a potential resource for detecting and adsorbing PCDD/PCDF precursors. This finding is crucial for developing CNT-based materials in nanoscience and technology (Jiang et al., 2009).

Dioxin Formations from Cross-Condensation

A study investigated the formation of dioxins from the cross-condensation of phenoxy radicals with chlorophenoxy radicals. Understanding the role of phenol in dioxin formations is vital, especially in waste combustion. This research contributes to a comprehensive understanding of dioxin formation mechanisms (Xu et al., 2010).

Interaction with ZnO Nanotubes

A study on the interactions of 2-chlorophenol/2-chlorophenoxy radical with single-walled ZnO nanotubes suggested these nanotubes could be used for enriching and detecting chlorophenoxy radicals, an important aspect for environmental protection (Song et al., 2011).

Enzyme Catalyzed Oxidation of Phenolic Pollutants

Research on the oxidation of phenolic compounds by enzymes like peroxidases, laccases, and polyphenol oxidases showed varying characteristics of reaction products. These findings are crucial for wastewater treatment and the development of enzyme technology in this field (Aitken et al., 1994).

Oxidative Transformation with Manganese Oxides

The rapid oxidation of triclosan and chlorophene by manganese oxides, yielding Mn(II) ions, was studied. This research is significant for understanding how manganese oxides in soils can transform antibacterial agents in the environment (Zhang & Huang, 2003).

Safety and Hazards

“2-(2-Chlorophenoxy)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, and substantial levels of exposure may result in symptoms like headache, dizziness, tiredness, nausea, and vomiting .

properties

IUPAC Name

2-(2-chlorophenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXMSFGJWZAQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60533147
Record name 2-(2-Chlorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)phenol

CAS RN

21567-19-1
Record name 2-(2-Chlorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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